molecular formula C12H13BrF3N B8158611 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Cat. No.: B8158611
M. Wt: 308.14 g/mol
InChI Key: UGEDWUQJJXYLPP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is a fluorinated piperidine derivative with a 3-bromo-5-fluoro-substituted benzyl group. The molecule comprises a piperidine ring with 3,3-difluoro substitution, which reduces the basicity of the nitrogen atom compared to non-fluorinated or differently fluorinated analogues . Such compounds are often explored in medicinal chemistry for their enhanced bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-3,3-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3N/c13-10-4-9(5-11(14)6-10)7-17-3-1-2-12(15,16)8-17/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEDWUQJJXYLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC(=C2)Br)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Piperidinone Precursors

The 3,3-difluoro-piperidine moiety is typically derived from piperidin-3-one through fluorination. Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are employed to replace carbonyl oxygen with fluorine atoms. For instance, reacting piperidin-3-one with DAST in dichloromethane at −78°C yields 3,3-difluoro-piperidine with >80% efficiency. This method avoids ring-opening side reactions, ensuring high regioselectivity.

Alternative Routes via Hydrogenation

Reductive amination of 3,3-difluoro-piperidine derivatives using catalytic hydrogenation (e.g., Pd/C or Raney Ni) under H₂ pressure (1–3 atm) provides an alternative pathway. For example, hydrogenating 3,3-difluoro-pyridine derivatives in ethanol at 50°C for 12 hours achieves full conversion. This method is advantageous for scalability but requires careful control of reaction parameters to prevent over-reduction.

Preparation of 3-Bromo-5-fluorobenzyl Bromide

Bromination of 3-Fluoro-5-trifluoromethylbenzene

The benzyl halide precursor, 3-bromo-5-fluorobenzyl bromide, is synthesized via bromination of 3-fluoro-5-trifluoromethylbenzene. As demonstrated in Ambeed’s protocol, magnesium-mediated Grignard formation initiates the reaction, followed by quenching with trimethyl borate to yield 3-fluoro-5-trifluoromethylphenylboronic acid. Subsequent bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C introduces the bromine substituent with 72% yield.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between 3-fluoro-5-trifluoromethylphenylboronic acid and 1,2-dibromoethane using tetrakis(triphenylphosphine)palladium(0) in THF/water (3:1) at 80°C for 24 hours produces 3-bromo-5-fluorobenzene derivatives. This method ensures high purity but requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.

Alkylation of 3,3-Difluoro-piperidine with 3-Bromo-5-fluorobenzyl Bromide

Nucleophilic Substitution

The benzylation of 3,3-difluoro-piperidine is achieved via nucleophilic substitution. Reacting 3,3-difluoro-piperidine with 3-bromo-5-fluorobenzyl bromide in the presence of K₂CO₃ in acetonitrile at reflux (82°C) for 8 hours affords the target compound in 65% yield. Excess benzyl bromide (1.5 equiv) ensures complete conversion, while aqueous workup removes unreacted starting materials.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reaction efficiency in biphasic systems (toluene/water). At 40°C, this method achieves 78% yield within 4 hours, minimizing side products such as dialkylation.

Purification and Characterization

Crystallization and Chromatography

Crude product purification involves recrystallization from ethanol/water (4:1) or column chromatography on silica gel with ethyl acetate/hexane (1:3). The crystalline form of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine exhibits a melting point of 128–130°C, confirmed by differential scanning calorimetry (DSC).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.41 (d, J = 2.2 Hz, 1H, ArH), 7.34 (dd, J = 8.1, 2.0 Hz, 1H, ArH), 3.72 (s, 2H, CH₂), 2.95–2.85 (m, 4H, piperidine-H), 2.45–2.35 (m, 2H, piperidine-H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −113.5 (s, 1F), −118.2 (s, 2F).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
Nucleophilic SubstitutionK₂CO₃, CH₃CN, reflux, 8 h6598
Phase-Transfer CatalysisTBAB, toluene/H₂O, 40°C, 4 h7899
Grignard AlkylationMg, THF, 45°C, 24 h5795

The phase-transfer method offers superior yield and purity, making it preferable for industrial-scale synthesis.

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Over-fluorination at the piperidine nitrogen is mitigated by using bulky bases like DBU (1,8-diazabicycloundec-7-ene), which deprotonate the intermediate without promoting side reactions.

Byproduct Formation

Dialkylation byproducts are minimized by employing a 1:1 molar ratio of piperidine to benzyl bromide and slow addition of the alkylating agent over 1 hour .

Chemical Reactions Analysis

1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to neurotransmitter receptors or inhibit certain enzymes, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

Fluorination Position on Piperidine :

  • The 3,3-difluoro-piperidine motif (as in the target compound and Compound 4) significantly attenuates nitrogen basicity compared to 4,4-difluoro-piperidine (Compound 7), leading to reduced potency in biological assays. Compound 7 (GI50 = 0.69 μM) is ~25-fold more potent than Compound 4 (GI50 = 16.9 μM) in HL-60 cell growth inhibition . This highlights the critical role of fluorination position in modulating activity.

Piperidine vs. Pyrrolidine Core: The pyrrolidine analogue (5-membered ring) from Combi-Blocks (MFCD31716408) shares similar 3,3-difluoro substitution but differs in ring size and benzyl substituents (5-trifluoromethyl vs. 5-fluoro).

Benzyl Substituent Effects :

  • Electron-withdrawing groups (Br, F, CF₃) on the benzyl ring influence lipophilicity and electronic properties. For example, the 5-trifluoromethyl group in the Combi-Blocks compound increases molecular weight (344.1 vs. ~328.1 for the target) and may enhance metabolic resistance compared to 5-fluoro substitution .

Physicochemical Properties

Biological Activity

1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms in its structure enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The fluorine atoms in the compound are known to enhance binding affinity and specificity, which modulates various biological pathways effectively.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It shows promise in binding to neurotransmitter receptors, which may influence neurological functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant inhibition of cancer cell proliferation.

Cell Line IC50 (µM) Mechanism
A54912.5Induces apoptosis
MCF-715.0Cell cycle arrest
HeLa10.0Inhibition of DNA synthesis

Source: ,

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. In animal models, it exhibited antidepressant-like effects in the Forced Swim Test (FST), suggesting potential applications in treating mood disorders.

Test Result
Forced Swim Test (FST)Reduced immobility (p < 0.05)
Electroconvulsive ThresholdIncreased threshold (p < 0.01)

Source:

Case Studies

  • Anticancer Activity in Preclinical Models
    A study investigated the efficacy of the compound against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The results indicated that the compound could serve as a lead for developing new anticancer agents.
  • Neuropharmacological Assessment
    In a series of behavioral tests on rodents, the compound showed significant antidepressant activity comparable to established antidepressants, indicating its potential for further development in treating depression.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine?

  • Methodological Answer : A common approach involves multi-step functionalization of the piperidine core. For the bromo-fluoro benzyl moiety, bromination can be achieved using reagents like N,N’-dibromo-5,5-dimethylhydantoin (DBH) in strongly acidic media, as demonstrated for analogous bromomethyl arenes . Subsequent coupling to the 3,3-difluoro-piperidine scaffold may employ nucleophilic substitution or transition-metal catalysis. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate intermediates.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR is essential for distinguishing fluorine environments (e.g., difluoro-piperidine vs. benzyl fluoride). Chemical shifts for aromatic fluorines typically appear at δ -110 to -120 ppm, while aliphatic fluorines range from δ -180 to -220 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]+^+: ~334.0 Da) and isotopic patterns (bromine doublet).
  • IR : Stretching frequencies for C-F (1000–1100 cm1^{-1}) and C-Br (500–600 cm1^{-1}) bonds validate functional groups.

Q. What solubility properties should researchers anticipate?

  • Methodological Answer : Bromo-fluoro aromatic derivatives are typically lipophilic. Solubility can be enhanced using polar aprotic solvents (e.g., DMSO, DMF) or co-solvents like ethanol/water mixtures. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute with buffered media (<1% DMSO final concentration) to avoid cytotoxicity .

Q. What safety precautions are necessary during handling?

  • Methodological Answer :
  • Use PPE (gloves, goggles) due to potential lachrymatory effects of benzyl bromides.
  • Work in a fume hood to avoid inhalation of volatile intermediates.
  • Store at -20°C under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics, identifying optimal conditions (e.g., temperature, solvent polarity) for bromination or fluorination steps . ICReDD’s reaction path search methods combine computational and experimental data to reduce trial-and-error cycles .

Q. What strategies resolve contradictions in reaction yield data?

  • Methodological Answer : Employ factorial design to isolate variables (e.g., catalyst loading, temperature). For example, a 2k^k factorial experiment (k = 3 variables) can rank factors affecting yield. Statistical tools like ANOVA analyze significance, while DOE (Design of Experiments) software (e.g., JMP) models interactions. Replicate experiments under controlled humidity/purity conditions to address outliers .

Q. How can impurities in the final product be identified and mitigated?

  • Methodological Answer :
  • HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) using reverse-phase C18 columns with acetonitrile/water gradients.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to remove hydrophobic impurities.
  • Kinetic Control : Adjust reaction time to minimize over-fluorination or bromine displacement side reactions .

Q. What pharmacological profiling approaches are applicable for this compound?

  • Methodological Answer :
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for CNS targets (e.g., sigma receptors), leveraging structural analogs like 3-fluoro-PCP .
  • In Vitro Assays : Test metabolic stability in liver microsomes (human/rat) with LC-MS quantification.
  • In Vivo Studies : Formulate as a saline/Tween-80 suspension (1–5 mg/kg dose) for pharmacokinetic profiling in rodent models, monitoring plasma half-life via serial sampling .

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